Cas no 134038-58-7 ((2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid)

(2S)-2-Amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a pyrazole moiety with a hydroxyl substituent at the 5-position. This compound is of interest in medicinal chemistry and biochemical research due to its structural similarity to natural amino acids, enabling potential applications in peptide modification and enzyme inhibition studies. The chiral (S)-configuration at the α-carbon ensures compatibility with biological systems, while the hydroxypyrazole group offers opportunities for further functionalization. Its unique structure may contribute to enhanced binding affinity in target interactions, making it a valuable intermediate for the development of novel bioactive molecules. The compound is typically characterized by HPLC and NMR to ensure high purity.
(2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid structure
134038-58-7 structure
Product Name:(2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid
CAS No:134038-58-7
MF:C7H11N3O3
MW:185.180541276932
MDL:MFCD23165403
CID:5607700
PubChem ID:15319260
Update Time:2025-06-26

(2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 134038-58-7
    • (2S)-2-Amino-3-(1-methyl-5-hydroxy-1H-pyrazol-4-yl)propionic acid
    • EN300-8132273
    • (2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid
    • MDL: MFCD23165403
    • Inchi: 1S/C7H11N3O3/c1-10-6(11)4(3-9-10)2-5(8)7(12)13/h3,5,9H,2,8H2,1H3,(H,12,13)/t5-/m0/s1
    • InChI Key: FXIFXKWJMGBHHO-YFKPBYRVSA-N
    • SMILES: O=C1C(=CNN1C)C[C@@H](C(=O)O)N

Computed Properties

  • Exact Mass: 185.08004122g/mol
  • Monoisotopic Mass: 185.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.4
  • Topological Polar Surface Area: 95.7Ų

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(2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid Related Literature

Additional information on (2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid

Comprehensive Overview of (2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS No. 134038-58-7)

(2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid, with the CAS number 134038-58-7, is a specialized amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to in scientific literature for its unique structural properties, belongs to the class of non-proteinogenic amino acids. Its molecular structure features a pyrazole ring substituted with a hydroxyl group and a methyl group, making it a valuable intermediate in the synthesis of bioactive molecules.

In recent years, the demand for custom amino acids and heterocyclic compounds has surged, driven by advancements in drug discovery and peptide engineering. Researchers are particularly interested in (2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid due to its potential role in modulating enzyme activity and its application in designing targeted therapeutics. The compound's chiral center at the 2-position also makes it a candidate for asymmetric synthesis, a hot topic in modern organic chemistry.

The synthesis of CAS 134038-58-7 typically involves multi-step organic reactions, including condensation, cyclization, and protection-deprotection strategies. Its 5-hydroxy-1-methyl-1H-pyrazole moiety is a key structural feature that contributes to its reactivity and solubility profile. This attribute aligns with the growing trend of developing water-soluble drug candidates, a priority for pharmaceutical companies aiming to improve bioavailability.

From an analytical perspective, (2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid can be characterized using techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods are critical for quality control, especially when the compound is used as a building block in peptide synthesis or as a ligand in metalloenzyme studies. The rise of AI-driven drug design has further highlighted the importance of such compounds, as they serve as inputs for machine learning models predicting molecular interactions.

Beyond pharmaceuticals, 134038-58-7 has potential applications in agricultural chemistry and material science. Its pyrazole core is a common motif in herbicides and polymer additives, reflecting the versatility of this chemical scaffold. Sustainability-focused research also explores its derivatives as biodegradable chelators, addressing environmental concerns associated with traditional metal-binding agents.

In conclusion, (2S)-2-amino-3-(5-hydroxy-1-methyl-1H-pyrazol-4-yl)propanoic acid represents a convergence of synthetic innovation and practical utility. Its CAS 134038-58-7 designation ensures traceability in global chemical databases, while its structural features continue to inspire cross-disciplinary research. As the scientific community prioritizes green chemistry and precision medicine, compounds like this will remain at the forefront of molecular design.

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